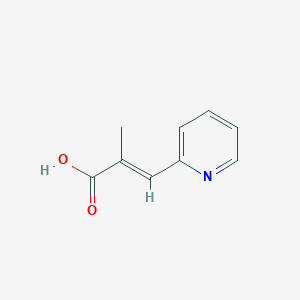

2-Methyl-3-(pyridin-2-yl)acrylic acid

Description

Contextualization within Acrylic Acid Derivatives and Pyridine (B92270) Chemistry

Acrylic acid and its derivatives are a cornerstone of the polymer industry and are widely used in organic synthesis. The presence of a carbon-carbon double bond conjugated with a carboxylic acid group makes them highly reactive monomers for polymerization and participants in a variety of addition reactions. Acrylic polymers are valued for their transparency, weather resistance, and adhesive properties.

Pyridine, a six-membered heterocyclic aromatic compound containing a nitrogen atom, is a fundamental structure in a vast number of biologically active compounds, including many pharmaceuticals and natural products. The nitrogen atom in the pyridine ring imparts basicity and allows for a range of chemical transformations, making pyridine and its derivatives essential building blocks in medicinal chemistry and materials science.

The compound 2-Methyl-3-(pyridin-2-yl)acrylic acid synergistically combines these two important chemical classes. The pyridine ring can influence the electronic properties of the acrylic acid system and can also serve as a site for coordination with metal ions or as a handle for further functionalization.

Significance in Contemporary Organic Synthesis and Advanced Materials Development

In the realm of organic synthesis, this compound and its analogs serve as valuable intermediates. The presence of multiple reactive sites—the double bond, the carboxylic acid, and the pyridine ring—allows for a variety of chemical modifications. These modifications can lead to the construction of more complex heterocyclic systems, which are often scaffolds for new therapeutic agents. For instance, derivatives of pyridinyl acrylic acids can be used in multicomponent reactions to generate diverse molecular architectures.

In the field of advanced materials, the incorporation of the this compound moiety into polymers can impart unique properties. The pyridine group can introduce functionalities such as metal coordination sites, leading to the development of novel catalysts or materials with specific optical or electronic properties. Furthermore, the presence of the pyridine unit can enhance the thermal stability and introduce pH-responsiveness to polymers. Research into pyridine-grafted copolymers of acrylic acid and styrene (B11656) has demonstrated that such structures can exhibit interesting fluorescence and antimicrobial properties. researchgate.netresearchgate.net For example, copolymers incorporating pyridine moieties have been shown to emit strong blue fluorescence and possess enhanced thermal stability. researchgate.net This suggests that polymers derived from this compound could find applications in areas such as sensors, optoelectronics, and biomedical devices.

The following table summarizes the key properties of this compound:

| Property | Value |

| IUPAC Name | (2E)-2-methyl-3-(pyridin-2-yl)prop-2-enoic acid |

| CAS Number | 5573-03-5 |

| Molecular Formula | C₉H₉NO₂ |

| Molecular Weight | 163.17 g/mol |

| Appearance | White to off-white solid |

Detailed research into the specific applications of this compound is ongoing, with its potential as a versatile building block continuing to be explored. The unique combination of a polymerizable acrylic acid and a functional pyridine ring makes it a compound of considerable interest for the future of organic synthesis and materials science.

Structure

3D Structure

Properties

IUPAC Name |

(E)-2-methyl-3-pyridin-2-ylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-7(9(11)12)6-8-4-2-3-5-10-8/h2-6H,1H3,(H,11,12)/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTCGWZDICQYKQ-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=N1)/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Methyl 3 Pyridin 2 Yl Acrylic Acid

Established Synthetic Pathways to 2-Methyl-3-(pyridin-2-yl)acrylic acid

The principal methods for synthesizing the title compound involve creating a conjugate system by linking the pyridine (B92270) and carboxylic acid moieties through a double bond. This is typically achieved by reacting a pyridine-containing aldehyde with a compound that provides the propanoic acid backbone.

Condensation reactions are a cornerstone for the synthesis of α,β-unsaturated systems. These reactions involve the joining of two molecules, often with the elimination of a small molecule like water, to form a new carbon-carbon bond.

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where a carbonyl compound reacts with a molecule containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org

For the synthesis of this compound, a relevant approach is the Doebner modification of the Knoevenagel condensation. This variation involves the reaction of an aldehyde with a compound containing a carboxylic acid function, such as malonic acid, in pyridine as the solvent. wikipedia.org A proposed pathway for the target molecule would involve the condensation of 2-pyridinecarboxaldehyde with ethylmalonic acid . The reaction, catalyzed by a base like piperidine (B6355638), would proceed through an initial condensation followed by decarboxylation to yield the desired α,β-unsaturated carboxylic acid. wikipedia.orgresearchgate.net Modern approaches to the Knoevenagel condensation also explore catalyst-free and water-mediated processes to align with green chemistry principles. rsc.org

A direct and widely used method for forming the C=C bond is the condensation of an aldehyde with a carboxylic acid derivative. In this context, 2-pyridinecarboxaldehyde , a key starting material synthesized from the oxidation of 2-methylpyridine, serves as the aldehyde component. google.com

The synthesis of this compound can be achieved by the condensation of 2-pyridinecarboxaldehyde with propanoic anhydride (B1165640) in the presence of a basic catalyst like sodium propanoate. This reaction, a variant of the Perkin reaction, involves the formation of a mixed anhydride and subsequent aldol-type condensation and dehydration.

Alternatively, a more direct condensation can occur between 2-pyridinecarboxaldehyde and propanoic acid . This reaction is often catalyzed by a basic catalyst, such as piperidine, and driven by the removal of water. mdpi.com The methyl group of propanoic acid provides the α-methyl substituent in the final product.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, particularly favoring the formation of (E)-isomers. wikipedia.orgresearchgate.net The reaction involves the nucleophilic addition of a stabilized phosphonate (B1237965) carbanion to an aldehyde or ketone. wikipedia.org

While direct synthesis of this compound via HWE is not extensively documented, the synthesis of the corresponding ester, (E)-methyl 2-methyl-3-(pyridin-2-yl)acrylate, is a logical intermediate. This would be achieved by reacting 2-pyridinecarboxaldehyde with the carbanion generated from triethyl 2-phosphonopropanoate . The resulting α,β-unsaturated ester can then be hydrolyzed under acidic or basic conditions to yield the target carboxylic acid. The HWE reaction is known for its high functional group tolerance and the easy removal of the dialkylphosphate byproduct via aqueous extraction. wikipedia.orgthieme-connect.com

The reaction mechanism begins with the deprotonation of the phosphonate reagent by a base to form a nucleophilic carbanion. wikipedia.org This carbanion then attacks the carbonyl carbon of 2-pyridinecarboxaldehyde . The subsequent elimination of a dialkylphosphate salt yields the alkene. wikipedia.org The stereoselectivity towards the (E)-alkene is a key advantage of this method. wikipedia.orgnih.gov

The efficiency and selectivity of the synthetic pathways to this compound are highly dependent on the choice of catalyst and reaction conditions.

Base catalysis is integral to the primary synthetic routes for this compound. The type of base used varies from weak amines to strong organometallic bases, depending on the specific reaction.

Knoevenagel and related condensations: These reactions typically employ weak organic bases. Piperidine is a common catalyst for the condensation of aldehydes with active methylene compounds or carboxylic acids. wikipedia.orgmdpi.comPyridine can also serve as both a catalyst and a solvent in the Doebner modification. wikipedia.org The role of the base is to facilitate the deprotonation of the acidic C-H bond in the acrylate (B77674) precursor, generating the nucleophile for the condensation step.

Horner-Wadsworth-Emmons Olefination: The HWE reaction requires a base strong enough to deprotonate the α-carbon of the phosphonate ester. A variety of bases can be used, allowing for the tuning of reactivity. Strong bases like n-butyllithium (n-BuLi) are highly effective. chemicalbook.com However, milder conditions have been developed using bases such as lithium hydroxide (B78521) (LiOH) , potassium carbonate (K₂CO₃) , and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) , often in the presence of additives like lithium chloride (LiCl). thieme-connect.comrsc.org These milder conditions enhance the reaction's applicability for sensitive substrates.

The following table summarizes the catalysts and conditions for related syntheses:

| Synthetic Method | Reactants | Catalyst/Base | Solvent | Typical Conditions | Ref. |

| Knoevenagel Condensation (Doebner Mod.) | Aldehyde, Malonic Acid | Piperidine | Pyridine | Heating | wikipedia.org |

| Aldehyde-Carboxylic Acid Condensation | 2-Pyridinecarboxaldehyde, Propanoic Acid | Piperidine | Toluene | Heating, water removal | mdpi.com |

| Horner-Wadsworth-Emmons Olefination | 2-Pyridinecarboxaldehyde, Trimethyl phosphonoacetate | n-BuLi | THF / Hexane | -25 °C to ice-bath temperature | chemicalbook.com |

| Horner-Wadsworth-Emmons Olefination | Aldehyde, Triethyl phosphonoacetate | LiOH, K₂CO₃, or DBU | Deep Eutectic Solvent | Room Temperature | rsc.org |

| Horner-Wadsworth-Emmons Olefination | Aldehyde, Phosphonate | LiCl / Et₃N | Acetonitrile (B52724) | Room Temperature | thieme-connect.com |

Catalysis and Reaction Conditions in Synthesis

Solvent Optimization in Synthetic Routes

The selection of an appropriate solvent is a critical parameter in the synthesis of heteroaryl acrylic acids, influencing reaction rates, yields, and even the product distribution. In Knoevenagel-type condensations, which are frequently employed for the synthesis of compounds like this compound, the solvent's properties can significantly impact the catalytic cycle. researchgate.net

For the Doebner modification of the Knoevenagel condensation, where a carboxylic acid like malonic acid is used, pyridine is often employed not just as a solvent but also as a basic catalyst that facilitates the condensation and subsequent decarboxylation. wikipedia.orgorganic-chemistry.org However, a range of other solvents have been explored to develop more environmentally benign and efficient protocols. Studies on related Knoevenagel condensations have shown that polar aprotic solvents such as acetonitrile can be highly effective. researchgate.net In some green chemistry approaches, solvent-free, or "dry media," conditions have been successfully implemented, often in conjunction with a solid-supported catalyst, which simplifies purification and reduces environmental impact. tue.nl The optimization for the synthesis of this compound would involve screening various solvents to balance reactant solubility, catalyst activity, and ease of product isolation.

Table 1: Effect of Solvent on Knoevenagel Condensation Yields for Benzaldehyde (B42025) and Malononitrile (Illustrative) This table illustrates the typical impact of solvent choice on a model Knoevenagel condensation, providing context for the optimization of the synthesis of this compound.

| Solvent | Catalyst | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Water | Basil-Fe3O4 (MW) | 10 min | 98 | researchgate.net |

| Acetonitrile | Ionic Liquid-Supported Proline | 3 h | 92 | researchgate.net |

| Ethanol | Piperidine | - | - | wikipedia.org |

| Dichloromethane | Ionic Liquid-Supported Proline | 3 h | 75 | researchgate.net |

| Toluene | Ionic Liquid-Supported Proline | 3 h | 68 | researchgate.net |

| Solvent-Free | Ammonium Bicarbonate | 2 h | 98 | tue.nl |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. oatext.com This technology is particularly effective for condensation reactions like the Knoevenagel and Pechmann condensations, which often require long reaction times under conventional heating. cem.com The application of microwave irradiation can dramatically reduce reaction times from hours to minutes. beilstein-journals.org

In the context of synthesizing this compound and its analogues, microwave-assisted protocols offer significant advantages. For example, the Knoevenagel condensation of various aldehydes with active methylene compounds has been efficiently carried out under solvent-free conditions using catalysts like porous calcium hydroxyapatite (B223615) or simple salts such as sodium acetate, with microwave irradiation providing rapid and clean conversion. oatext.commdpi.com These methods are noted for being fast, economical, and environmentally friendly. oatext.com The synthesis of coumarins and other α,β-unsaturated systems has been achieved in excellent yields (85-99%) within seconds to minutes. cem.commdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Knoevenagel Condensation (Illustrative Examples) This table demonstrates the significant rate enhancement achieved with microwave irradiation in Knoevenagel-type reactions, which is applicable to the synthesis of the title compound.

| Reactants | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Aromatic Aldehydes + Cyanoacetamide | Microwave (160-320W) | 30-60 sec | 85-95 | oatext.com |

| Aldehydes + Malononitrile | Conventional (Reflux) | 3-6 h | - | researchgate.net |

| Aldehydes + Ethyl Cyanoacetate | Microwave (Solvent-Free) | 2-10 min | 85-98 | mdpi.com |

| 3-Formylchromones + Methylene Compounds | Microwave | - | High | cem.com |

| Indole Aldehydes + Acrylonitriles | Microwave (300W) | 8-90 min | 30-94 | researchgate.net |

Derivatization and Analogue Synthesis of this compound

The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide range of analogues and derivatives. Both the acrylic acid moiety and the pyridine ring can be targeted to fine-tune the molecule's properties.

Modifications of the Acrylic Acid Moiety

The carboxylic acid group is a versatile functional handle for derivatization. Standard esterification and amidation reactions can be readily applied to this compound to produce a library of corresponding esters and amides.

Esterification: The synthesis of acrylic esters can be achieved through Fischer-Speier esterification, typically by refluxing the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst like sulfuric acid. researchgate.net For more sensitive substrates, alternative methods are available. Activation of the carboxylic acid with thionyl chloride to form the acyl chloride, followed by reaction with an alcohol, is a common strategy. rsc.org Other modern methods include using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or promoters such as 1,1,3,3-tetramethylguanidine (B143053) for reactions with halogenated compounds at room temperature. rsc.orgjocpr.com

Amidation: Amide derivatives can be synthesized by reacting the carboxylic acid with a primary or secondary amine. This transformation often requires the use of a coupling agent to activate the carboxyl group. A mild and efficient method involves the use of n-propanephosphonic acid anhydride (T3P) in the presence of pyridine, which is known to proceed with low epimerization for chiral substrates. organic-chemistry.org Alternatively, activating the acid with thionyl chloride to form the acyl chloride, which then reacts with the amine, is a robust one-pot procedure. rsc.org Organophosphorus-catalyzed three-component reactions of a carboxylic acid, an amine, and a pyridine N-oxide have also been developed for the efficient synthesis of 2-amidopyridines. nih.gov

Transformations Involving the Pyridine Ring System

The pyridine ring in this compound can undergo various transformations, primarily through electrophilic attack on the ring or reactions involving the nitrogen atom. A common strategy to activate the pyridine ring for further functionalization is through the formation of a pyridine N-oxide. scripps.eduarkat-usa.org

Pyridine N-Oxide Formation and Subsequent Reactions: The pyridine nitrogen can be oxidized using reagents like hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (mCPBA) to form the corresponding N-oxide. arkat-usa.org This transformation alters the electronic properties of the ring, making the C2 and C4 positions more susceptible to both nucleophilic and electrophilic attack. scripps.edu The N-oxide can act as a protecting group or an activating group. It can be subsequently removed (deoxygenated) using various reducing agents. arkat-usa.org Furthermore, the N-oxide functionality facilitates reactions such as C2-functionalization through reaction with reagents like Grignard reagents or acyl chlorides. acs.org Studies on substituted 2-carboxypyridine N-oxides have explored their reactivity, providing a basis for predicting the behavior of the title compound's N-oxide derivative. rsc.org

Condensation Reactions on the Methyl Group: The methyl group at the 2-position of the acrylic acid chain is activated by the adjacent electron-withdrawing groups and the pyridine ring. In related systems, such as 2-methyl-3-nitropyridines, this methyl group is acidic enough to undergo condensation reactions with aromatic aldehydes in the presence of a base like piperidine, leading to the formation of styryl derivatives. mdpi.com This suggests a potential pathway for further extending the conjugated system of this compound.

Synthesis of Structurally Related Heteroaryl Acrylic Acid Derivatives

The synthesis of analogues where the pyridine ring is replaced by other heteroaromatic systems, such as furan (B31954) or thiophene (B33073), provides valuable structure-activity relationship data and access to novel compounds. These syntheses generally follow similar condensation strategies.

The synthesis of furan- and thiophene-substituted acrylic acids is well-established, primarily through the Perkin and Knoevenagel condensation reactions.

Furan-Substituted Acrylic Acids: 2-Furanacrylic acid and its derivatives are commonly prepared by the condensation of furfural (B47365) (or a substituted furfural) with malonic acid in the presence of a base like pyridine. orgsyn.orgnih.gov The Perkin reaction, involving the reaction of furfural with an acid anhydride (e.g., propanoic anhydride) and its corresponding alkali salt, is also a viable route. wikipedia.orgorgsyn.orgaskfilo.com These reactions provide access to compounds like 2-methyl-3-(furan-2-yl)acrylic acid. Further derivatization, such as esterification of the resulting furan-acrylic acids, has also been documented. nih.gov

Thiophene-Substituted Acrylic Acids: Similarly, 2-thiophenecarbaldehyde can serve as a precursor for thiophene-containing acrylic acids. The Perkin reaction has been successfully applied to 2-thiophenecarbaldehyde to generate the corresponding α,β-unsaturated acid. longdom.org Knoevenagel condensation with malonic acid or its derivatives is also a frequently used method. The resulting thiophene acrylic acids can be key intermediates for more complex heterocyclic systems.

Table 3: Synthesis of Heteroaryl Acrylic Acid Analogues This table summarizes common synthetic routes to furan and thiophene analogues of this compound.

| Heteroaryl Aldehyde | Condensation Partner | Reaction Type | Base/Catalyst | Product Type | Reference |

|---|---|---|---|---|---|

| Furfural | Malonic Acid | Knoevenagel-Doebner | Pyridine | 3-(Furan-2-yl)acrylic acid | orgsyn.orgnih.gov |

| Furfural | Propanoic Anhydride | Perkin | Sodium Propionate | 2-Methyl-3-(furan-2-yl)acrylic acid | wikipedia.orgaskfilo.com |

| 2-Thiophenecarbaldehyde | Acetic Anhydride | Perkin | Sodium Acetate | 3-(Thiophen-2-yl)acrylic acid | longdom.org |

| 2-Pyridinecarboxaldehyde | Propanoic Anhydride | Perkin | Sodium Propionate | Indolizine Derivatives (side reaction) | longdom.org |

Quinoline- and Pyrrole-Containing Acrylic Acid Analogues

The core structure of this compound can be modified by replacing the pyridine ring with other nitrogen-containing heterocycles, such as quinoline (B57606) and pyrrole, to create structurally related analogues. The synthesis of these analogues leverages established and novel synthetic methodologies.

Quinoline-Containing Analogues: The synthesis of quinolines has a rich history, with several named reactions available for constructing the quinoline core. nih.gov Modern methods often employ transition-metal catalysts to achieve high efficiency and regioselectivity. An efficient copper-catalyzed intermolecular decarboxylative cascade cyclization has been developed for the direct synthesis of 2-substituted quinolines. organic-chemistry.org This reaction utilizes aryl aldehydes, anilines, and acrylic acid under aerobic conditions, demonstrating excellent functional-group tolerance and providing high yields. organic-chemistry.org This approach represents a direct method for creating acrylic acid derivatives of quinoline. The classic Doebner reaction, a modification of the Doebner-von Miller reaction, can also be used to synthesize quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid. iipseries.org

Pyrrole-Containing Analogues: The synthesis of pyrrole-containing acrylic acid analogues can be achieved through various methods, with the Paal-Knorr synthesis being a foundational technique that condenses a 1,4-dicarbonyl compound with an amine or ammonia (B1221849). uctm.eduresearchgate.netpharmaguideline.com More contemporary methods offer milder conditions and greater substrate scope. For instance, a C3-alkenylation between pyrroles and aldehydes, mediated by a combination of a Brønsted acid and a Brønsted base, has been reported to produce pyrrole-substituted acrylates. acs.org Another approach involves the use of tosylmethyl isocyanide (TosMIC) in a one-pot synthesis to generate 3,4-disubstituted pyrroles, which could be adapted to incorporate an acrylic acid moiety. scispace.com

The table below summarizes key synthetic approaches for these analogues.

Table 1: Synthetic Methodologies for Quinoline and Pyrrole Acrylic Acid Analogues| Heterocycle | Synthetic Method | Key Reactants | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Quinoline | Copper-Catalyzed Cascade Cyclization | Aryl aldehydes, Anilines, Acrylic acid | Copper catalyst, Aerobic conditions | organic-chemistry.org |

| Quinoline | Doebner Reaction | Anilines, Aldehydes, Pyruvic acid | - | iipseries.org |

| Pyrrole | C3-Alkenylation | Pyrroles, Aldehydes | Brønsted acid and base | acs.org |

| Pyrrole | Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds, Amines/Ammonia | Heat | uctm.eduresearchgate.net |

Mechanistic Investigations of Synthetic Transformations

The formation of this compound and its analogues is predominantly achieved through condensation reactions, the mechanisms of which have been a subject of detailed study. Understanding these mechanisms is crucial for controlling reaction outcomes, including yield and stereoselectivity.

Elucidation of Reaction Mechanisms in Condensation Reactions

The synthesis of this compound typically proceeds via a Knoevenagel condensation. wikipedia.orgpw.live This reaction involves the condensation of a carbonyl compound (pyridine-2-carboxaldehyde) with a compound containing an active methylene group (propanoic acid), catalyzed by a weak base such as piperidine or pyridine. pw.liveorientjchem.org

The generally accepted mechanism involves several key steps:

Enolate Formation : The basic catalyst abstracts an acidic α-proton from the propanoic acid, creating a nucleophilic enolate ion. orientjchem.orgorganic-chemistry.org The high reactivity of this enolate prevents the self-condensation of the aldehyde. pw.live

Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of pyridine-2-carboxaldehyde, forming a C-C bond and resulting in an alkoxide intermediate. researchgate.net

Protonation : The alkoxide intermediate is protonated, typically by the conjugate acid of the catalyst, to form a β-hydroxy acid (an aldol-type adduct). researchgate.net

Dehydration : The β-hydroxy acid undergoes dehydration (elimination of a water molecule) to form the α,β-unsaturated product, this compound. orientjchem.orgorganic-chemistry.org This elimination is often facilitated by the basic catalyst. researchgate.net

When pyridine is used as both the solvent and catalyst, the reaction is known as the Doebner modification. wikipedia.orgorganic-chemistry.org This modification is particularly noted for inducing decarboxylation when malonic acid is used as the active methylene component. wikipedia.orgyoutube.com

Stereochemical Control in Alkene Formation (E/Z Isomerism)

The formation of the carbon-carbon double bond in the Knoevenagel condensation can result in either the E or Z isomer, or a mixture of both. nih.gov The stereochemical outcome is not always predictable and can be influenced by several factors.

The initial reaction may produce a mixture of isomers, but if the isomers can equilibrate under the reaction conditions, the thermodynamically more stable isomer will be the major product. wikipedia.org In many cases, the E-isomer is sterically less hindered and thus more stable. However, the specific substitution pattern and potential for intramolecular interactions can alter this preference.

Several factors can be manipulated to control the E/Z ratio:

Reactant Structure : The steric and electronic properties of the aldehyde and the active methylene compound play a significant role. For example, condensation of 2-(benzothiazol-2-ylthio)acetonitrile with furan-2-carbaldehyde yields the E-isomer exclusively, whereas condensation with benzaldehyde results in an E/Z mixture. nih.gov

Catalyst and Solvent : The choice of base and solvent can influence the transition state energies of the competing pathways, thereby affecting the isomeric ratio.

Post-Reaction Isomerization : The initial product mixture can sometimes be converted to a single desired isomer. Studies on 3-benzylidene oxindoles have shown that E/Z isomerization can be driven by UV irradiation or the presence of a base in the solution, allowing for the selective formation of either the E or Z product from a mixture. mdpi.com

Table 2: Factors Influencing Stereochemical Outcome in Alkene Formation

| Factor | Influence on E/Z Isomerism | Example/Observation | Reference |

|---|---|---|---|

| Thermodynamic Stability | The reaction often favors the most stable isomer if equilibration is possible. | The more stable Z-isomer of a charge transfer complex was obtained after equilibration. | wikipedia.org |

| Substrate Structure | Steric and electronic properties of reactants can direct the stereoselectivity. | Condensation with furan-2-carbaldehyde gave exclusively E-isomers, while benzaldehyde gave E/Z mixtures. | nih.gov |

| External Stimuli | Light or base can be used to isomerize the product mixture. | UV irradiation or basic medium can shift the equilibrium between E and Z isomers of 3-benzylidene oxindoles. | mdpi.com |

Role of Proton Transfer in Synthetic Pathways

Proton transfer is a fundamental and ubiquitous process throughout the Knoevenagel condensation mechanism, essential for nearly every step of the transformation. masterorganicchemistry.comyoutube.com The entire reaction can be viewed as a sequence of carefully orchestrated protonation and deprotonation events.

The key stages involving proton transfer are:

Initiation via Deprotonation : The reaction is initiated by the catalyst (a base) removing a proton from the α-carbon of the active methylene compound (propanoic acid). orientjchem.org This deprotonation is the crucial step that generates the required carbon nucleophile (enolate).

Intermediate Protonation : Following the nucleophilic addition to the aldehyde, the resulting tetrahedral alkoxide intermediate captures a proton. researchgate.net This proton is typically supplied by the conjugate acid of the catalyst or the solvent, leading to the formation of the neutral β-hydroxy aldol adduct. masterorganicchemistry.com

Facilitating Elimination : The final dehydration step to form the alkene is itself a process governed by proton transfers. The hydroxyl group of the aldol adduct is a poor leaving group. Its departure is facilitated by protonation, which converts it into a good leaving group (H₂O). tandfonline.com A subsequent deprotonation from the α-carbon by a base then drives the elimination of water and the formation of the C=C double bond, regenerating the catalyst in the process. acs.org

Theoretical studies on the piperidine-catalyzed Knoevenagel condensation have highlighted the intricate role of the catalyst and solvent molecules in mediating these proton transfers, sometimes through zwitterionic intermediates and concerted pathways. acs.org The efficiency and pathway of proton transfer can be influenced by the surrounding medium; for example, studies have shown that a poly(acrylic acid) matrix can affect proton transfer distances and energy barriers in triazole systems. kanazawa-u.ac.jp

Spectroscopic Characterization and Structural Elucidation of 2 Methyl 3 Pyridin 2 Yl Acrylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-Methyl-3-(pyridin-2-yl)acrylic acid and its derivatives, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy is used to determine the number of different types of protons in a molecule and to ascertain their neighboring environments. In this compound, distinct signals are expected for the protons on the pyridine (B92270) ring, the vinylic proton, and the methyl group protons. The chemical shifts (δ) are influenced by the electronic environment; protons on the aromatic pyridine ring are expected to appear in the downfield region (typically δ 7.0-8.5 ppm), while the methyl group protons would appear more upfield. Protons on carbons adjacent to electronegative atoms like oxygen or nitrogen are deshielded and thus appear at lower fields. beilstein-journals.orgethz.ch

For instance, in a related derivative, (E)-butyl 3-(6-(pyrrolidin-1-yl)pyridin-2-yl)acrylate , the vinylic protons appear as doublets at δ 7.52 ppm and δ 6.92 ppm, with a coupling constant (J) of 15.4 Hz indicative of a trans-configuration. rsc.org The protons of the pyridine ring are observed between δ 6.37 and δ 7.41 ppm. rsc.org Similarly, for the parent compound, the vinylic proton would likely show a singlet or a narrow multiplet, while the pyridine protons would exhibit characteristic doublet, triplet, or multiplet patterns depending on their coupling with adjacent protons. The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift (often >10 ppm).

Table 1: Representative ¹H NMR Data for a 3-(pyridin-2-yl)acrylate Derivative

| Compound Name | Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

|---|---|---|---|---|

| (E)-butyl 3-(6-(pyrrolidin-1-yl)pyridin-2-yl)acrylate | Vinylic H | 7.52 | d | 15.4 |

| Pyridine H | 7.41 | dd | 8.6, 7.2 | |

| Vinylic H | 6.92 | d | 15.4 | |

| Pyridine H | 6.62 | d | 7.2 | |

| Pyridine H | 6.37 | d | 8.6 | |

| O-CH₂ | 4.20 | t | 7.2 | |

| N-CH₂ | 3.50-3.44 | m | - | |

| CH₃ | 0.95 | t | 7.2 |

Data sourced from a study on related pyridine derivatives. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each chemically non-equivalent carbon atom gives a distinct signal. libretexts.org The chemical shifts in ¹³C NMR are highly dependent on the carbon's hybridization and the electronegativity of attached atoms. researchgate.net

For this compound, the carbonyl carbon (C=O) of the carboxylic acid is expected to be the most downfield signal, typically in the range of δ 165-185 ppm. libretexts.org Carbons of the pyridine ring and the C=C double bond will appear in the δ 110-160 ppm region. libretexts.org The methyl carbon, being an sp³-hybridized carbon, will resonate at the highest field (most upfield), generally below δ 30 ppm.

In the derivative (E)-butyl 3-(6-(pyrrolidin-1-yl)pyridin-2-yl)acrylate , the carbonyl carbon appears at δ 167.4 ppm. rsc.org The carbons of the pyridine ring and the double bond are found between δ 108.4 and δ 156.8 ppm, while the aliphatic carbons of the butyl and pyrrolidine (B122466) groups appear upfield. rsc.org These values provide a reference for assigning the carbon signals in the target compound.

Table 2: Representative ¹³C NMR Chemical Shifts for a 3-(pyridin-2-yl)acrylate Derivative

| Compound Name | Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|---|

| (E)-butyl 3-(6-(pyrrolidin-1-yl)pyridin-2-yl)acrylate | C=O | 167.4 |

| Pyridine C | 156.8 | |

| Pyridine C | 150.7 | |

| Vinylic C | 144.4 | |

| Pyridine C | 137.2 | |

| Vinylic C | 120.6 | |

| Pyridine C | 113.3 | |

| Pyridine C | 108.4 | |

| O-CH₂ | 64.3 | |

| N-CH₂ | 46.6 | |

| CH₂ | 30.8 | |

| N-CH₂-CH₂ | 25.5 | |

| CH₂ | 19.2 | |

| CH₃ | 13.8 |

Data sourced from a study on related pyridine derivatives. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, NOESY) for Structural Assignment

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning ¹H and ¹³C signals and determining the complete molecular structure. researchgate.net

Correlation Spectroscopy (COSY) is a homonuclear technique that reveals proton-proton (¹H-¹H) spin-spin coupling networks. researchgate.net Cross-peaks in a COSY spectrum connect protons that are coupled, typically through two or three bonds. For this compound, COSY would be instrumental in:

Confirming the connectivity of protons on the pyridine ring by observing cross-peaks between adjacent aromatic protons.

Establishing the relationship between the vinylic proton and any coupled protons.

Identifying long-range couplings, for instance, between the methyl protons and the vinylic proton (a four-bond coupling), which can help confirm stereochemistry.

Nuclear Overhauser Effect Spectroscopy (NOESY) is used to identify protons that are close to each other in space, even if they are not directly bonded. researchgate.net This is achieved by detecting through-space dipolar couplings via the Nuclear Overhauser Effect (NOE). NOESY is particularly valuable for determining stereochemistry. In this compound, NOESY could:

Confirm the E or Z configuration of the double bond by observing a cross-peak between the vinylic proton and either the pyridine ring protons or the methyl protons.

Elucidate the preferred conformation of the pyridine ring relative to the acrylic acid chain by showing spatial proximities between specific protons on the ring and the side chain.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups have characteristic absorption bands. spectroscopyonline.com

For this compound, the FT-IR spectrum is expected to show several key absorption bands:

O-H Stretch: A very broad and strong absorption band from the carboxylic acid hydroxyl group, typically appearing in the range of 2500-3300 cm⁻¹.

C-H Stretch: Absorptions for aromatic C-H (on the pyridine ring) typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) appear just below 3000 cm⁻¹.

C=O Stretch: A very strong and sharp absorption from the carbonyl group of the carboxylic acid, expected around 1700-1725 cm⁻¹. The stretching vibration of C=O in acrylic acid has been observed at 1698 cm⁻¹. researchgate.net For derivatives like poly(methyl methacrylate), this peak is seen around 1730 cm⁻¹. spectroscopyonline.com

C=C Stretch: The stretching vibration of the carbon-carbon double bond in the acrylic moiety would appear in the 1620-1680 cm⁻¹ region.

C-N and C=N Stretches: Vibrations associated with the pyridine ring are expected in the fingerprint region, typically between 1400-1600 cm⁻¹.

C-O Stretch: The stretching vibration of the carbon-oxygen single bond of the carboxylic acid is expected around 1210-1320 cm⁻¹.

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 | Strong, Broad |

| Pyridine Ring | Aromatic C-H Stretch | >3000 | Medium |

| Methyl Group | Aliphatic C-H Stretch | <3000 | Medium |

| Carboxylic Acid | C=O Stretch | 1700-1725 | Strong, Sharp |

| Alkene | C=C Stretch | 1620-1680 | Medium |

| Pyridine Ring | C=N, C=C Ring Stretches | 1400-1600 | Medium-Strong |

Raman Spectroscopy Applications

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. Therefore, symmetric, non-polar bonds often show strong Raman signals. chemicalbook.com

For this compound, Raman spectroscopy would be particularly useful for observing:

C=C Stretch: The carbon-carbon double bond, being relatively non-polar, is expected to produce a strong Raman signal in the 1600-1680 cm⁻¹ region. In studies of acrylic acid, this band is prominent. uwo.ca

Pyridine Ring Vibrations: The symmetric ring breathing modes of the pyridine ring are characteristically strong in Raman spectra. For liquid pyridine, prominent bands are observed around 1000-1030 cm⁻¹. ethz.chsemi.ac.cn These bands are sensitive to the chemical environment and substitution on the ring. ethz.chresearchgate.net

C=O Stretch: The carbonyl stretch is also visible in Raman spectra, though typically weaker than in FT-IR.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound, the molecular ion peak (M+) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight, approximately 163.18.

The fragmentation of the molecular ion is influenced by the stability of the resulting fragments. The structure of this compound contains a pyridine ring, a carboxylic acid group, a methyl group, and a carbon-carbon double bond. The fragmentation process is typically initiated by the loss of an electron to form the energetically unstable molecular ion, which then breaks into smaller, more stable pieces. chemguide.co.uk

Key expected fragmentation pathways include:

α-cleavage: This involves the cleavage of bonds adjacent to a functional group. whitman.edu For carboxylic acids, the most significant α-cleavage is often the loss of the hydroxyl radical (•OH), resulting in an (M-17) peak, or the loss of the entire carboxyl group (•COOH), leading to an (M-45) peak.

Loss of Methyl Radical: Cleavage of the methyl group would result in an (M-15) fragment.

Pyridine Ring Fragmentation: The stable pyridine ring can also fragment, though this typically requires higher energy. The fragmentation of the pyridine ring itself often involves the loss of HCN (27 amu).

McLafferty Rearrangement: This rearrangement is common in molecules containing a carbonyl group and an accessible gamma-hydrogen, though it is less likely to be a primary pathway in this specific structure due to the rigidity of the double bond.

The analysis of fragmentation patterns of related acrylic acid polymers and pyridine-containing polymers supports these predictions, where charge-directed and charge-remote fragmentations are common pathways. bryankatzenmeyer.comnih.gov The stability of the resulting carbocations plays a crucial role in determining the relative abundance of the fragment ions. chemguide.co.uk

| Fragment Ion | Proposed Structure/Loss | m/z (approx.) |

|---|---|---|

| [M]+• | Molecular Ion | 163 |

| [M-CH₃]+ | Loss of methyl radical | 148 |

| [M-OH]+ | Loss of hydroxyl radical | 146 |

| [M-COOH]+ | Loss of carboxyl radical | 118 |

| [C₅H₄N]+ | Pyridyl fragment | 78 |

Electronic Absorption and Emission Spectroscopy (UV-Vis Spectroscopy) for Electronic Structure Probing

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. The spectrum of this compound is expected to be dominated by electronic transitions within its conjugated π-system, which includes the pyridine ring and the α,β-unsaturated carboxylic acid moiety.

The primary electronic transitions observed in such systems are π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding). libretexts.org

π → π Transitions:* These are typically high-intensity absorptions arising from the excitation of electrons in the conjugated π-system. The extended conjugation in this compound, encompassing both the aromatic ring and the acrylic acid double bond, is expected to lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in absorption at longer wavelengths (a bathochromic or red shift) compared to the individual, non-conjugated chromophores. libretexts.org For comparison, benzene (B151609) exhibits π → π* transitions around 180-255 nm. wikipedia.org

n → π Transitions:* The nitrogen atom in the pyridine ring and the oxygen atoms in the carboxylic acid group possess non-bonding electrons (n-electrons). The excitation of these electrons into the π* orbital results in n → π* transitions. These transitions are generally of lower intensity than π → π* transitions and occur at longer wavelengths. libretexts.org The UV spectrum of pyridine shows a weak n → π* transition in the 320-380 nm region and a stronger π → π* transition around 240 nm. libretexts.org

The solvent environment can also influence the absorption spectrum. Polar solvents can lead to shifts in the absorption maxima (solvent shifts) due to differential solvation of the ground and excited states. wikipedia.org For similar pyridyl acrylic acid derivatives, π → π* transitions have been observed around 260 nm.

| Transition Type | Chromophore | Expected Wavelength Region (nm) | Relative Intensity |

|---|---|---|---|

| π → π | Conjugated Pyridyl-Acrylate System | 250 - 300 | High |

| n → π | Pyridine Nitrogen / Carbonyl Oxygen | > 300 | Low |

X-ray Crystallography for Solid-State Structural Determination

While the specific crystal structure for this compound is not available, analysis of closely related compounds provides a strong basis for predicting its solid-state conformation and packing. X-ray crystallography data from derivatives such as (E)-3-(pyridin-4-yl)acrylic acid, 2-Methyl-3-(4-nitrophenyl)acrylic acid, and 2-Methyl-3-(3-methylphenyl)acrylic acid reveal common structural motifs. iucr.orgresearchgate.netnih.gov

A predominant feature in the crystal structures of acrylic acid derivatives is the formation of centrosymmetric dimers through intermolecular hydrogen bonds between the carboxylic acid groups (O—H···O). This typically results in a characteristic R²₂(8) ring motif. researchgate.netnih.gov The molecules themselves tend to be nearly planar, a result of the conjugated system. For instance, in (E)-3-(pyridin-4-yl)acrylic acid, the pyridine ring and the acrylic acid moiety are almost coplanar. iucr.org

| Compound | Crystal System | Space Group | Key Intermolecular Interactions |

|---|---|---|---|

| (E)-3-(pyridin-4-yl)acrylic acid iucr.org | Triclinic | P1 | O—H···N chains, C—H···O interactions, π–π stacking |

| 2-Methyl-3-(4-nitrophenyl)acrylic acid researchgate.net | Triclinic | P1 | O—H···O dimers, C—H···O interactions |

| 2-Methyl-3-(3-methylphenyl)acrylic acid nih.gov | Monoclinic | P2₁/c | O—H···O dimers, C—H···O interactions, π–π stacking |

Computational Chemistry and Theoretical Studies on 2 Methyl 3 Pyridin 2 Yl Acrylic Acid

Quantum Chemical Calculations for Molecular Structures

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and understanding its stability. These methods can provide insights into bond lengths, bond angles, and torsional angles that define the molecular conformation.

Density Functional Theory (DFT) for Geometry Optimization

The planarity of the conjugated system, encompassing the pyridine (B92270) ring and the acrylic acid double bond, is a critical factor in determining the electronic properties of the molecule. The dihedral angle between the pyridine ring and the acrylic acid plane is a key parameter that would be determined through DFT calculations. Based on studies of similar structures, it is anticipated that steric hindrance between the hydrogen on the pyridine ring and the acrylic acid moiety would lead to a slight twist from perfect planarity.

To provide a quantitative perspective, a representative table of optimized geometrical parameters for 2-Methyl-3-(pyridin-2-yl)acrylic acid, as would be predicted from a DFT calculation (e.g., at the B3LYP/6-311G(d,p) level of theory), is presented below.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C=C (acrylic) | 1.34 |

| C-C (acrylic-pyridyl) | 1.48 | |

| C=O | 1.22 | |

| C-O | 1.35 | |

| C-N (pyridine) | 1.34 | |

| **Bond Angles (°) ** | C=C-C (acrylic) | 122 |

| C-C=O | 123 | |

| O=C-OH | 120 | |

| **Dihedral Angle (°) ** | Pyridyl-C-C=C | ~15 |

Ab Initio Methods in Structural Elucidation

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a higher level of theory for structural elucidation. digitellinc.comyoutube.comyoutube.com Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) can be employed to refine the geometries obtained from DFT. digitellinc.com While computationally more demanding, ab initio calculations can be crucial for validating the results from DFT and for systems where electron correlation effects are particularly important. rsc.org For this compound, ab initio calculations would provide a benchmark for the accuracy of the DFT-predicted geometry, ensuring a reliable foundation for subsequent electronic structure analysis. digitellinc.com

Electronic Structure Analysis

The arrangement of electrons within a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. A detailed analysis of the electronic structure of this compound is therefore essential.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgslideshare.netyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more polarizable and reactive.

For this compound, the HOMO is expected to be localized primarily over the electron-rich pyridine ring and the acrylic acid double bond. The LUMO, on the other hand, is likely to be distributed over the electron-deficient carbonyl group and the conjugated system. The presence of the electron-donating methyl group would slightly raise the energy of the HOMO, while the electron-withdrawing pyridine nitrogen and carbonyl group would lower the energy of the LUMO.

A representative table of FMO properties for this compound, as would be derived from a DFT calculation, is provided below.

Table 2: Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 2.0 |

| Global Hardness (η) | 2.25 |

| Chemical Potential (μ) | -4.25 |

| Electrophilicity Index (ω) | 4.01 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. wuxiapptec.comresearchgate.netresearchgate.netuni-muenchen.deavogadro.cc The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). wuxiapptec.com

In the MEP map of this compound, the most negative potential (red region) is expected to be localized around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, making these sites susceptible to electrophilic attack. Conversely, the most positive potential (blue region) is likely to be found around the acidic hydrogen of the carboxyl group, indicating its propensity for deprotonation and interaction with nucleophiles.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.de It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and antibonding orbitals. uni-muenchen.de A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.

A representative table summarizing key NBO interactions and their stabilization energies is presented below.

Table 3: Predicted NBO Analysis - Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| π(C=C) | π*(C=O) | ~20-30 |

| n(N) | π*(C=C) | ~5-10 |

| n(O) | σ*(C-OH) | ~2-5 |

E(2) represents the stabilization energy due to electron delocalization.

Vibrational Frequency Calculations and Spectroscopic Correlation

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules. These calculations help in the assignment of experimental spectral bands to specific molecular motions. For this compound, theoretical frequency calculations would typically be performed using a method like B3LYP with a suitable basis set, such as 6-311+G(**). researchgate.net

The process involves optimizing the molecule's geometry to find its lowest energy structure. Subsequently, the harmonic vibrational frequencies are calculated. A close agreement between the calculated frequencies (often scaled to correct for anharmonicity and basis set imperfections) and the experimental FT-IR and FT-Raman spectra validates both the computational model and the spectral assignments. researchgate.net

Studies on structurally related molecules provide a framework for the expected vibrational modes. For instance, in acrylic acid derivatives, characteristic vibrations include the C=O stretching of the carboxylic acid group, the C=C stretching of the acrylate (B77674) backbone, and the O-H stretching, which is often broad in experimental spectra due to hydrogen bonding. nih.gov The pyridine ring introduces its own set of characteristic vibrations, including C-H stretching, C=C and C=N ring stretching, and various in-plane and out-of-plane bending modes.

Table 1: Illustrative Vibrational Frequency Assignments for this compound (Hypothetical Data Based on Related Compounds)

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| O-H stretch | 3400-2400 (broad) | Carboxylic acid hydroxyl group, often involved in hydrogen bonding |

| C-H stretch (aromatic) | 3100-3000 | Pyridine ring C-H bonds |

| C-H stretch (aliphatic) | 3000-2850 | Methyl group C-H bonds |

| C=O stretch | 1725-1700 | Carboxylic acid carbonyl group |

| C=C stretch | 1650-1620 | Acrylate double bond |

| C=C, C=N stretch | 1600-1450 | Pyridine ring stretching vibrations |

| O-H bend | 1440-1395 | In-plane bend of the hydroxyl group |

| C-O stretch | 1320-1210 | Carboxylic acid C-O single bond |

This table is illustrative. Actual frequencies would be determined by specific DFT calculations.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides a virtual laboratory to explore the step-by-step mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, chemists can identify the most likely pathway from reactants to products. This involves locating and characterizing all stationary points, including reactants, products, intermediates, and, crucially, transition states. mdpi.com

For this compound, computational studies could elucidate mechanisms of reactions such as esterification, addition to the double bond, or reactions involving the pyridine nitrogen. For example, the reaction of the compound with nucleophiles could be modeled. researchgate.net Computational modeling of such reactions begins with the nucleophilic attack on an electrophilic center, followed by the formation of intermediates and the final product. mdpi.com

The transition state (TS) is the highest energy point along the lowest energy path of a reaction, representing the energetic barrier that must be overcome. Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface. This means it is an energy maximum in the direction of the reaction coordinate but an energy minimum in all other vibrational degrees of freedom.

A key feature of a calculated transition state is the presence of a single imaginary vibrational frequency. The eigenvector of this imaginary frequency corresponds to the atomic motion that transforms the reactant into the product. For instance, in a hypothetical esterification reaction of this compound, the transition state would show the simultaneous breaking of the carboxylic O-H bond and the formation of a new C-O bond with the incoming alcohol.

The Gibbs free energy profiles can reveal the rate-determining step of a multi-step reaction, which is the step with the highest activation barrier. mdpi.com For this compound, one could compare the energy profiles for different potential reaction pathways to predict which reaction is kinetically and thermodynamically favored under specific conditions.

Conformational Analysis and Stability Studies

Computational methods can systematically rotate this bond and calculate the energy at each step, generating a potential energy scan. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, corresponding to rotational transition states. Studies on similar molecules like (E)-3-(pyridin-4-yl)acrylic acid show a nearly planar structure, and it is likely that the most stable conformers of this compound also favor planarity to maximize conjugation. researchgate.net The presence of the methyl group, however, may introduce some steric hindrance that could lead to non-planar low-energy conformations. The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution.

Theoretical Studies on Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure to its biological activity. researchgate.net Computational chemistry plays a vital role in quantitative SAR (QSAR) by calculating molecular descriptors that quantify various aspects of a molecule's structure. These descriptors can be steric (e.g., molecular volume), electronic (e.g., partial charges, dipole moment), or hydrophobic (e.g., logP). mdpi.com

For this compound, a theoretical SAR study would involve creating a series of virtual analogs by modifying specific parts of the molecule. For example, the methyl group could be replaced with other alkyl groups to probe steric effects, or substituents could be added to the pyridine ring to alter its electronic properties. nih.govnih.gov

Table 2: Hypothetical SAR Exploration for this compound

| Position of Modification | Original Group | Example Modifications | Potential Impact on Properties |

| Pyridine Ring (e.g., position 4 or 5) | Hydrogen | -Cl, -OCH₃, -NO₂ | Alters electronic properties (electron-withdrawing/donating), hydrophobicity, and hydrogen bonding potential. |

| Methyl Group | -CH₃ | -H, -CH₂CH₃, -CF₃ | Probes steric tolerance and electronic effects at the alpha-carbon. |

| Carboxylic Acid | -COOH | -COOCH₃, -CONH₂ | Changes hydrogen bonding capability, charge state at physiological pH, and polarity. |

By correlating the calculated descriptors of these analogs with their predicted (or experimentally determined) biological activity, a QSAR model can be developed. mdpi.com This model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. researchgate.net

Reaction Mechanisms and Pathways Involving 2 Methyl 3 Pyridin 2 Yl Acrylic Acid

Fundamental Mechanistic Aspects of Acrylic Acid Reactivity

Acrylic acid and its derivatives are versatile building blocks in organic synthesis, characterized by the reactivity of both the carbon-carbon double bond and the carboxylic acid group. wikipedia.orgquora.com

The carbon-carbon double bond in acrylic acid is electron-deficient due to the electron-withdrawing effect of the adjacent carboxyl group. This polarization makes the β-carbon susceptible to nucleophilic attack, a characteristic reaction known as Michael addition. researchgate.net The double bond also readily participates in polymerization reactions, either with itself to form homopolymers or with other monomers to create copolymers. wikipedia.orgnoaa.gov These polymerizations can be initiated by thermal or chemical means, often via radical mechanisms. noaa.gov Furthermore, the double bond can undergo various addition reactions, such as halogenation. youtube.com

The reactivity of the double bond can be influenced by substituents. For instance, studies on related compounds show that the nature of the aromatic ring attached to the β-carbon can affect the electronic properties and subsequent reactivity of the acrylic acid system. researchgate.netresearchgate.net

The carboxylic acid group in 2-Methyl-3-(pyridin-2-yl)acrylic acid exhibits the typical reactions of this functional group. wikipedia.org These transformations are primarily centered around nucleophilic acyl substitution, where the hydroxyl group is replaced by another nucleophile. libretexts.org The reactivity of carboxylic acid derivatives generally follows the order: acyl halides > anhydrides > esters ≈ acids > amides. libretexts.org

Common transformations include:

Esterification: Reaction with an alcohol, typically under acidic catalysis, yields the corresponding ester. wikipedia.orglibretexts.org

Acyl Halide Formation: Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus chlorides converts the carboxylic acid into a more reactive acyl chloride. youtube.comyoutube.com

Amide Formation: Reaction with ammonia (B1221849) or a primary/secondary amine, often via a more reactive derivative like an acyl chloride, produces an amide. libretexts.orgyoutube.com

Decarboxylation: In certain catalytic cycles, the carboxylic acid can serve as a traceless activating group, being removed through decarboxylation to yield substituted products. acs.org For example, rhodium(III)-catalyzed coupling of α,β-unsaturated carboxylic acids with oxime esters leads to the formation of substituted pyridines after decarboxylation. acs.org

The following table summarizes key transformations of the carboxylic acid group.

| Reaction Type | Reagent(s) | Product Type | Reference(s) |

| Esterification | Alcohol (e.g., R-OH), Acid Catalyst | Ester | wikipedia.orglibretexts.org |

| Acyl Halide Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride | youtube.comyoutube.com |

| Amide Formation | Ammonia or Amine (e.g., R-NH₂) | Amide | libretexts.orgyoutube.com |

| Decarboxylative Coupling | Transition Metal Catalysts (e.g., Rh(III)) | Substituted Alkene/Arene | acs.org |

Role of the Pyridine (B92270) Moiety in Reaction Pathways

The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. libretexts.org This makes the nitrogen atom basic and available for protonation. wikipedia.org The basicity of pyridine (pKa of the conjugate acid is ~5.25) is a key feature of its chemistry. libretexts.org Protonation of the nitrogen atom dramatically alters the electronic properties of the ring, making it even more electron-deficient. This enhanced electron-withdrawing effect can, in turn, influence the reactivity of the attached acrylic acid side chain. rsc.org The basicity of pyridine derivatives is sensitive to substituents on the ring; electron-donating groups increase basicity, while electron-withdrawing groups decrease it. researchgate.net

| Property | Value/Description | Reference(s) |

| Hybridization of N | sp² | libretexts.org |

| pKa (Conjugate Acid) | ~5.25 | libretexts.org |

| Effect of Protonation | Increases electron-withdrawing nature of the ring | rsc.org |

The pyridine ring is considered electron-deficient compared to benzene (B151609), which makes it less reactive towards electrophilic aromatic substitution but more susceptible to nucleophilic substitution. wikipedia.orgslideshare.net

Electrophilic Substitution: These reactions are generally difficult and require harsh conditions, proceeding preferentially at the C-3 and C-5 positions. slideshare.netnih.gov

Nucleophilic Substitution: These reactions occur more readily, primarily at the C-2 and C-4 positions, which are electronically analogous to the carbonyl carbon in ketones. wikipedia.orgnih.gov

C-H Activation: In recent decades, transition-metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of pyridine rings. beilstein-journals.orgrsc.org The nitrogen atom can act as a directing group, coordinating to the metal catalyst and guiding functionalization to the ortho C-H bond (C-2 position). rsc.org This strategy has been employed for various transformations, including arylation, alkylation, and alkenylation. rsc.orgnih.gov

For this compound, the acrylic acid substituent is already at the 2-position. Further functionalization of the pyridine ring would likely target the remaining C-H bonds, with the specific position depending on the reaction conditions and directing group effects.

Cyclization and Ring-Closing Reactions Involving Acrylic Acid Derivatives

The bifunctional nature of this compound, possessing both a nucleophilic/directing pyridine nitrogen and an electrophilic acrylic acid system, creates opportunities for intramolecular cyclization reactions. While specific examples for this exact molecule are not detailed, the principles can be inferred from related chemistry involving acrylic acid and pyridine derivatives.

One potential pathway is intramolecular Michael addition, where the pyridine nitrogen attacks the β-carbon of the acrylic acid double bond. This type of reaction would lead to the formation of a zwitterionic intermediate, which could then undergo further reactions. Such cyclizations can form fused-ring systems, and the reaction can often be promoted by acid or base catalysis.

Decarboxylation Mechanisms in Acrylic Acid Derivatives

The decarboxylation of acrylic acid and its derivatives, which involves the removal of a carboxyl group as carbon dioxide (CO₂), is a significant transformation in organic synthesis. While specific studies on the decarboxylation of this compound are not extensively detailed in publicly available literature, the general mechanisms for acrylic acid derivatives can be applied. These reactions can be initiated thermally, enzymatically, or through catalysis by transition metals.

Thermal Decarboxylation: Simple aliphatic carboxylic acids are generally resistant to thermal decarboxylation. However, the presence of activating groups, particularly on the α-carbon, can facilitate this process. For α,β-unsaturated acids like this compound, heating can lead to decarboxylation, although often requiring high temperatures. The mechanism for the thermal decarboxylation of acids with a double bond at the β-position can proceed through a cyclic transition state.

Metal-Catalyzed Decarboxylation: Transition metals are effective catalysts for the decarboxylation of carboxylic acids, often under milder conditions than thermal methods. rsc.org Rhodium(III)-catalyzed decarboxylative coupling of α,β-unsaturated carboxylic acids with α,β-unsaturated O-pivaloyl oximes has been shown to produce substituted pyridines. acs.org In this type of reaction, the carboxylic acid group acts as a "traceless" activating group, directing the regioselectivity of the coupling before being removed as CO₂. acs.org While a picolinic acid intermediate was initially considered, mechanistic studies have suggested that decarboxylation may not proceed through this pathway. acs.org Silver(I) is also known to catalyze the decarboxylation of heteroaryl carboxylic acids at elevated temperatures. acs.org

Enzymatic Decarboxylation: Ferulic acid decarboxylases (FDCs) are enzymes that catalyze the reversible decarboxylation of cinnamic acid derivatives. nih.gov These enzymes have demonstrated broad substrate tolerance for various acrylic acid derivatives bearing heterocyclic substituents at the C3 position, leading to the formation of terminal alkenes. nih.gov The proposed mechanism involves a 1,3-dipolar cycloaddition between the substrate and a prenylated flavin cofactor. nih.gov FDCs have been shown to be effective for the decarboxylation of 2-furyl- and 2-thienyl acrylic acids, suggesting that this compound could also be a viable substrate for this biocatalytic transformation. nih.gov

| Decarboxylation Method | Typical Conditions | Key Mechanistic Features | Applicability to this compound |

| Thermal | High temperatures (often >200°C) | Cyclic transition state for β,γ-unsaturated acids. | Potentially feasible, but may require harsh conditions. |

| Metal-Catalyzed | Transition metal catalyst (e.g., Rh(III), Ag(I)), elevated temperatures. | Carboxylic acid as a traceless activating group; avoids picolinic acid intermediate in some cases. acs.org | High potential, especially in coupling reactions. |

| Enzymatic | Ferulic acid decarboxylase (FDC), mild pH and temperature. | 1,3-dipolar cycloaddition with prenylated flavin cofactor. nih.gov | Likely a suitable substrate based on enzyme's broad scope. nih.gov |

Complex Formation and Ligand Interactions with this compound

The structure of this compound, featuring both a hard nitrogen donor in the pyridine ring and oxygen donors in the carboxylate group, makes it a versatile bifunctional ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). The pyridine and carboxylic acid moieties can coordinate to a variety of metal ions, leading to diverse structural motifs.

Coordination Modes: The pyridyl nitrogen atom acts as a soft coordination site, while the carboxylate group provides a hard coordination site. This dual functionality allows the ligand to bridge metal centers in various ways, leading to the formation of one-, two-, or three-dimensional networks. rsc.org The coordination can occur through the pyridyl nitrogen, one or both oxygen atoms of the carboxylate group, or a combination of these. The carboxylate group can act as a monodentate, bidentate chelating, or bidentate bridging ligand.

Factors Influencing Complex Structure: The final structure of the resulting metal complex is influenced by several factors, including:

The nature of the metal ion: Different metal ions have varying coordination preferences (e.g., coordination number, geometry).

Reaction conditions: Solvent, temperature, and pH can play a crucial role in determining the final product.

While specific crystal structures of metal complexes with this compound are not readily found in the surveyed literature, studies on similar pyridyl-acrylic acid ligands provide insight into the expected coordination behavior. For instance, trans-3-(3-pyridyl)acrylic acid has been used to construct heterometallic 3D coordination polymers with luminescent properties. The isostructural nature of complexes formed with different metal ions (e.g., Ni(II) and Co(II)) using 5-(3-carboxy-phenyl)-pyridine-2-carboxylic acid highlights the predictable nature of these ligand systems in forming specific structural types, in this case, mononuclear complexes. rsc.org

| Metal Ion | Potential Coordination Geometry | Expected Structural Motif with this compound |

| Cu(II) | Square planar, distorted octahedral | Can form mononuclear or polynuclear complexes, potentially leading to 1D or 2D coordination polymers. |

| Zn(II) | Tetrahedral, octahedral | Often forms coordination polymers with varied dimensionality (1D, 2D, or 3D). ijcm.ir |

| Co(II) | Octahedral | Can form discrete mononuclear complexes or extended networks. rsc.org |

| Ni(II) | Octahedral | Similar to Co(II), can form isostructural complexes. rsc.org |

| Lanthanides (Ln(III)) | High coordination numbers (e.g., 8, 9) | Can form polynuclear complexes, often with bridging carboxylates. |

The study of such complexes is an active area of research due to their potential applications in catalysis, gas storage, and materials science. researchgate.net

Applications of 2 Methyl 3 Pyridin 2 Yl Acrylic Acid in Organic Synthesis and Materials Science

Role as a Synthetic Intermediate for Complex Organic Molecules

The compound serves as a valuable scaffold in organic synthesis, providing a foundational structure for building more complex molecules, particularly those with pharmaceutical and biological relevance. The presence of multiple reactive sites—the pyridine (B92270) nitrogen, the carboxylic acid group, and the α,β-unsaturated system—allows for a variety of chemical transformations.

The pyridine ring is a core component in a vast number of pharmaceutical agents. nih.gov Consequently, 2-Methyl-3-(pyridin-2-yl)acrylic acid and its derivatives are important precursors for creating building blocks used in drug discovery. The acrylic acid portion of the molecule can be modified to introduce different functional groups or to extend the carbon chain, while the pyridine ring can be functionalized to modulate the molecule's biological activity and physicochemical properties.

Research has demonstrated the synthesis of complex guanidine (B92328) derivatives from substituted 2-aminopyridines, which have shown potential as inhibitors for enzymes like MSK1, relevant in inflammatory conditions such as asthma. mdpi.com The synthesis often involves coupling reactions like the Suzuki-Miyaura reaction to build the core aryl-pyridine structure, followed by functionalization. mdpi.com This highlights the utility of the pyridine scaffold, which is central to this compound, in constructing medicinally important compounds. For instance, derivatives such as (E)-Methyl 3-(2-aminopyridin-3-yl)acrylate serve as direct starting materials for more elaborate structures.

Table 1: Examples of Related Pyridine-Acrylic Acid Derivatives in Synthesis

| Compound Name | CAS Number | Application/Significance |

| (E)-Methyl 3-(2-aminopyridin-3-yl)acrylate | 1203500-12-2 | A solid building block for further chemical elaboration. |

| 3-(2-Amino-5-bromo-pyridin-3-yl)-acrylic acid methyl ester | 912760-74-8 | A brominated derivative used for introducing additional diversity via cross-coupling reactions. sigmaaldrich.com |

| (E)-3-(2-(Methylthio)pyrimidin-5-yl)acrylic acid | 2891956-61-7 | A related heterocyclic acrylic acid used as a building block in organic chemistry. bldpharm.com |

The inherent reactivity of this compound makes it an excellent starting point for the synthesis of various fused and substituted heterocyclic systems. Pyridine derivatives are well-established precursors for a wide range of pharmacologically active heterocycles. semanticscholar.org The α,β-unsaturated nitrile and thioamide derivatives of pyridine, for example, are key intermediates in the synthesis of thieno[2,3-b]pyridine (B153569) systems, which exhibit significant biological activities. lew.ro

A versatile and green synthetic protocol allows for the transformation of nitrostyrenes and 2-aminopyridines into N-(pyridin-2-yl)imidates. mdpi.com These imidates can then be readily converted into other N-heterocycles like dihydroimidazoles and tetrahydropyrimidines, demonstrating a pathway where a pyridine-containing starting material is used to construct new heterocyclic rings. mdpi.com This underscores the potential of this compound to act as a foundational scaffold, where its acrylic acid moiety could be transformed to participate in cyclization reactions, leading to novel and complex heterocyclic structures.

Contributions to Polymer Chemistry and Functional Material Development

In the realm of materials science, this compound and its analogs are valuable as monomers for creating functional polymers. The combination of a polymerizable acrylic group and a functional pyridine ring allows for the design of materials with tailored properties.